molecular formula C18H21N3O2 B4834942 4-(pentanoylamino)-N-(3-pyridinylmethyl)benzamide

4-(pentanoylamino)-N-(3-pyridinylmethyl)benzamide

Cat. No. B4834942
M. Wt: 311.4 g/mol
InChI Key: DHKUYMBEHCWBQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(pentanoylamino)-N-(3-pyridinylmethyl)benzamide, also known as PPMB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. PPMB is a benzamide derivative that has been synthesized using various methods and has shown promising results in scientific research.

Mechanism of Action

The mechanism of action of 4-(pentanoylamino)-N-(3-pyridinylmethyl)benzamide is not completely understood. However, studies have shown that 4-(pentanoylamino)-N-(3-pyridinylmethyl)benzamide can inhibit the activity of various enzymes such as protein kinase C and phosphodiesterase. 4-(pentanoylamino)-N-(3-pyridinylmethyl)benzamide has also been shown to induce apoptosis in cancer cells by activating caspases and inhibiting the PI3K/Akt pathway.
Biochemical and Physiological Effects:
4-(pentanoylamino)-N-(3-pyridinylmethyl)benzamide has been shown to have various biochemical and physiological effects. Studies have shown that 4-(pentanoylamino)-N-(3-pyridinylmethyl)benzamide can induce cell cycle arrest, inhibit angiogenesis, and induce apoptosis in cancer cells. 4-(pentanoylamino)-N-(3-pyridinylmethyl)benzamide has also been shown to have anti-inflammatory effects and can inhibit the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

4-(pentanoylamino)-N-(3-pyridinylmethyl)benzamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has shown potent activity in various assays. However, 4-(pentanoylamino)-N-(3-pyridinylmethyl)benzamide has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on 4-(pentanoylamino)-N-(3-pyridinylmethyl)benzamide. One potential direction is to study the effects of 4-(pentanoylamino)-N-(3-pyridinylmethyl)benzamide on other diseases such as diabetes and cardiovascular disease. Another direction is to develop more potent derivatives of 4-(pentanoylamino)-N-(3-pyridinylmethyl)benzamide that can be used in cancer therapy. Additionally, further studies are needed to understand the mechanism of action of 4-(pentanoylamino)-N-(3-pyridinylmethyl)benzamide and its potential side effects.

Scientific Research Applications

4-(pentanoylamino)-N-(3-pyridinylmethyl)benzamide has been extensively studied for its potential applications in various fields of research. One of the most promising applications of 4-(pentanoylamino)-N-(3-pyridinylmethyl)benzamide is in cancer research. Studies have shown that 4-(pentanoylamino)-N-(3-pyridinylmethyl)benzamide has potent antitumor activity and can inhibit the growth of various cancer cell lines. 4-(pentanoylamino)-N-(3-pyridinylmethyl)benzamide has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

4-(pentanoylamino)-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2/c1-2-3-6-17(22)21-16-9-7-15(8-10-16)18(23)20-13-14-5-4-11-19-12-14/h4-5,7-12H,2-3,6,13H2,1H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHKUYMBEHCWBQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=CC=C(C=C1)C(=O)NCC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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